Cas no 33529-63-4 (Ergoline-8-acetamide, 6-methyl-, (8b)-)

Ergoline-8-acetamide, 6-methyl-, (8b)- structure
33529-63-4 structure
Nome del prodotto:Ergoline-8-acetamide, 6-methyl-, (8b)-
Numero CAS:33529-63-4
MF:C17H21N3O
MW:283.368143796921
CID:3942679
PubChem ID:21124022

Ergoline-8-acetamide, 6-methyl-, (8b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ergoline-8-acetamide, 6-methyl-, (8b)-
    • VUFB 6683
    • Q27276212
    • D-8.BETA.-(CARBAMOYLMETHYL)-6-METHYLERGOLINE
    • ERGOLINE-8.BETA.-ACETAMIDE, 6-METHYL-
    • SCHEMBL11421566
    • .ALPHA.-D-6-METHYLERGOLINYL-8-ACETAMIDE
    • D-6-METHYLERGOLIN-8-YLACETAMIDE
    • 33529-63-4
    • ERGOLINE-8-ACETAMIDE, 6-METHYL-, (8.BETA.)-
    • D7HH5OGW9W
    • 2-((6AR,9S)-7-METHYL-6,6A,8,9,10,10A-HEXAHYDRO-4H-INDOLO(4,3-FG)QUINOLINE-9-YL)ACETAMIDE
    • (8-.BETA.)-6-METHYLERGOLINE-8-ACETAMIDE
    • D-6-methyl-8-ergolin-1-ylacetic acid amide tartrate
    • ACETAMIDE, 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)-
    • (8-beta)-6-methylergoline-8-acetamide
    • 6-METHYLERGOLINE-8-ACETAMIDE, (8-.BETA.)-
    • UNII-D7HH5OGW9W
    • 2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide
    • alpha-D-6-Methylergolinyl-8-acetamide
    • D-8beta-(Carbamoylmethyl)-6-methylergoline
    • J389.146A
    • 2-((8.BETA.,10.XI.)-6-METHYLERGOLIN-8-YL)ACETAMIDE
    • 6-METHYLERGOLINE-8.BETA.-ACETAMIDE
    • Ergoline-8beta-acetamide, 6-methyl-
    • Ergoline-8-acetamide, 6-methyl-, (8beta)-
    • Inchi: InChI=1S/C17H21N3O/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21)/t10-,13+,15+/m0/s1
    • Chiave InChI: CHCGOOUKGROCOZ-PSOPSSQASA-N

Proprietà calcolate

  • Massa esatta: 283.168
  • Massa monoisotopica: 283.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 426
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 62.1A^2

Proprietà sperimentali

  • Densità: 1.219
  • Punto di fusione: 237 - 239.5 °C
  • Punto di ebollizione: 562°C at 760 mmHg
  • Punto di infiammabilità: 293.7°C
  • LogP: 2.64150
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited